molecular formula C16H18OSi B14148478 2,2-Diphenyl-1-oxa-2-silacyclohexane CAS No. 17933-86-7

2,2-Diphenyl-1-oxa-2-silacyclohexane

Cat. No.: B14148478
CAS No.: 17933-86-7
M. Wt: 254.40 g/mol
InChI Key: OORVZQLIPPWMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-1-oxa-2-silacyclohexane is an organosilicon compound with the molecular formula C16H18OSi. It is a member of the silacyclohexane family, characterized by a six-membered ring containing silicon and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-oxa-2-silacyclohexane typically involves the reaction of diphenylsilane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silacyclohexane ring .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-oxa-2-silacyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted silacyclohexanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-oxa-2-silacyclohexane involves its interaction with various molecular targets and pathwaysSpecific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-1-oxa-2-silacyclohexane is unique due to its phenyl groups, which provide distinct chemical properties and reactivity compared to its methyl-substituted counterparts. This uniqueness makes it valuable in specific research and industrial applications .

Properties

CAS No.

17933-86-7

Molecular Formula

C16H18OSi

Molecular Weight

254.40 g/mol

IUPAC Name

2,2-diphenyloxasilinane

InChI

InChI=1S/C16H18OSi/c1-3-9-15(10-4-1)18(14-8-7-13-17-18)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2

InChI Key

OORVZQLIPPWMSH-UHFFFAOYSA-N

Canonical SMILES

C1CC[Si](OC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.